2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
Overview
Description
“2-(4-Fluorophenyl)imidazo[1,2-a]pyridine” is a chemical compound with the empirical formula C13H9FN2 and a molecular weight of 212.22 . It is recognized as a valuable heterocyclic scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine”, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An efficient and convenient synthesis of diversely substituted naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine derivatives from the cascade reactions of 2-arylimidazo[1,2-a]pyridines with α-diazo carbonyl compounds via Rh(III)-catalyzed regioselective C(sp2)–H alkylation followed by intramolecular annulation has been reported .Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine” can be represented by the SMILES stringFC1=CC=C(C=C1)C2=CN(C=CC=C3)C3=N2
. The InChI key for this compound is PNOFVTHZVLYOFR-UHFFFAOYSA-N
. Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine”, can undergo various radical reactions for direct functionalization . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis
“2-(4-Fluorophenyl)imidazo[1,2-a]pyridine” is a solid at 20°C . It should be stored under inert gas and conditions that avoid air sensitivity . It appears as a white to light yellow to light orange powder or crystal . The melting point ranges from 160.0 to 164.0°C .Scientific Research Applications
Organic Synthesis
“2-(4-Fluorophenyl)imidazo[1,2-a]pyridine” is a valuable heterocyclic scaffold in organic synthesis . It’s used as a building block in the synthesis of a variety of complex organic molecules .
Pharmaceutical Chemistry
This compound has attracted significant interest in the medicinal chemistry community due to its promising and diverse bioactivity . It’s recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Antiviral Research
Imidazo[1,2-a]pyridines, including “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine”, have shown potential antiviral properties .
Antiulcer Research
Research has indicated that imidazo[1,2-a]pyridines may have antiulcer properties .
Antibacterial Research
Imidazo[1,2-a]pyridines have demonstrated antibacterial properties, making them of interest in the development of new antibiotics .
Anticancer Research
These compounds have shown potential as anticancer agents .
Antifungal Research
Imidazo[1,2-a]pyridines have also been studied for their antifungal properties .
Antituberculosis Research
Research has indicated that imidazo[1,2-a]pyridines may have antituberculosis properties .
Safety and Hazards
“2-(4-Fluorophenyl)imidazo[1,2-a]pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
Future Directions
Imidazo[1,2-a]pyridines, including “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine”, have a wide range of applications in medicinal chemistry and material science . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Therefore, future research may focus on developing new synthetic strategies and exploring novel applications of these compounds.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are known to interact with various biological targets, contributing to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including direct binding, inhibition, and functionalization .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit anti-cancer properties by binding and inhibiting certain proteins .
properties
IUPAC Name |
2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOFVTHZVLYOFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352756 | |
Record name | 2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644730 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine | |
CAS RN |
347-12-6 | |
Record name | 2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine a useful substrate in the Suzuki cross-coupling reaction?
A1: Research indicates that the Suzuki cross-coupling reaction proceeds efficiently on 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine. [] This suggests that the presence of the 2-(4-fluorophenyl) substituent positively influences the reactivity of the 6-bromo group towards this specific reaction. The electron-withdrawing nature of the fluorine atom in the para position of the phenyl ring could contribute to this enhanced reactivity by influencing the electronic properties of the imidazo[1,2-a]pyridine core.
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